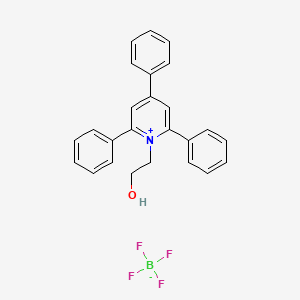

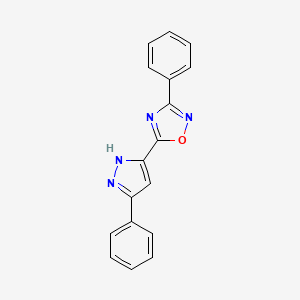

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

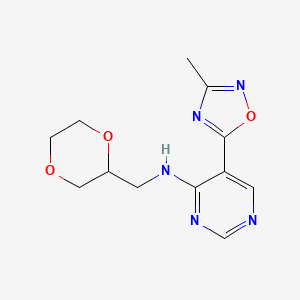

N-(2-hydroxyethyl)-2,4,6-triphenylpyridinium tetrafluoroborate, also known as HTB, is a cationic dye that has been extensively studied for its potential applications in scientific research. HTB is a highly water-soluble dye that is commonly used as a fluorescent probe for biomolecules, such as proteins, nucleic acids, and lipids.

科学的研究の応用

Synthesis and Transformation

Synthesis of Primary Alkyl and Benzyl Fluorides : N-substituted 2,4,6-triphenylpyridinium fluorides, unlike tetrafluoroborates, thermolyse to yield primary alkyl and benzyl fluorides, demonstrating a method to obtain these compounds from primary amines (Katritzky, Chermprapai, & Patel, 1981).

Stereoselective Transformation of Amines : Chiral 2,4,6-triphenylpyridinium tetrafluoroborates are utilized in the nucleophilic substitution of homochiral amines, showing over 99% inversion of configuration in alcohol products and 96-98% inversion in azide products (Said & Fiksdahl, 2001).

Generation of Arylnitrenium Ions : The thermolysis of N-acetyl-N-aryl amino derivatives of 2,4,6-triphenylpyridinium tetrafluoroborate provides a new source for generating arylnitrenium ions, useful for various synthetic applications (Abramovitch et al., 1988).

Photocatalytic Applications

Flash Photolysis Studies : Studies on 2,4,6-triphenylpyrylium tetrafluoroborate in hydroxylic mediums have shown evidence of oxoniabenzvalene intermediate formations, highlighting its potential in photolysis applications (Sivakumar, Parimala, & Ramamurthy, 1996).

Photosensitized Diels-Alder Reactions : N-aryl imines irradiated with 2,4,6-triphenylpyrylium tetrafluoroborate produce tetrahydroquinoline derivatives, demonstrating its use as a catalyst in photosensitized reactions (Zhang, Jia, Yang, & Liu, 2002).

将来の方向性

: Vijaya Kumar Baksam, Nimmakayala Saritha, Subba Rao Devineni, Mohit Jain, Prashanth Kumar, Sanjeev Shandilya & Pramod Kumar. “A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification.” Chromatographia, Volume 85, pages 73–82 (2022). Link

: NIST/TRC Web Thermo Tables (WTT). “1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate.” Link

: “Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine (HEPZ) + Water System.” Frontiers in Energy Research, 2021. Link

特性

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NO.BF4/c27-17-16-26-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(26)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19,27H,16-17H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPNSIFGMFMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2573760.png)

![N-(1-cyanocyclohexyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2573765.png)

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride](/img/structure/B2573768.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)